

Synthesis and Characterization of Rifabutin-d7: A Technical Guide

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Compound of Interest

Compound Name: Rifabutin-d7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Rifabutin-d7**, a deuterated analog of the antimycobacterial agent Rifabutin. The incorporation of deuterium offers a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.

Introduction to Rifabutin-d7

Rifabutin is a semi-synthetic antibiotic belonging to the ansamycin class, which functions by inhibiting DNA-dependent RNA polymerase in susceptible bacteria[1][2]. **Rifabutin-d7** is a stable isotope-labeled version of Rifabutin, where seven hydrogen atoms have been replaced by deuterium atoms[1]. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties.

The primary application of **Rifabutin-d7** is as an internal standard for the quantification of Rifabutin in biological matrices using mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4]. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis[3]. Deuteration has also been explored for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs[1][2].

Physicochemical and Analytical Data

Quantitative data for **Rifabutin-d7** is summarized below. This information is critical for method development and experimental design.

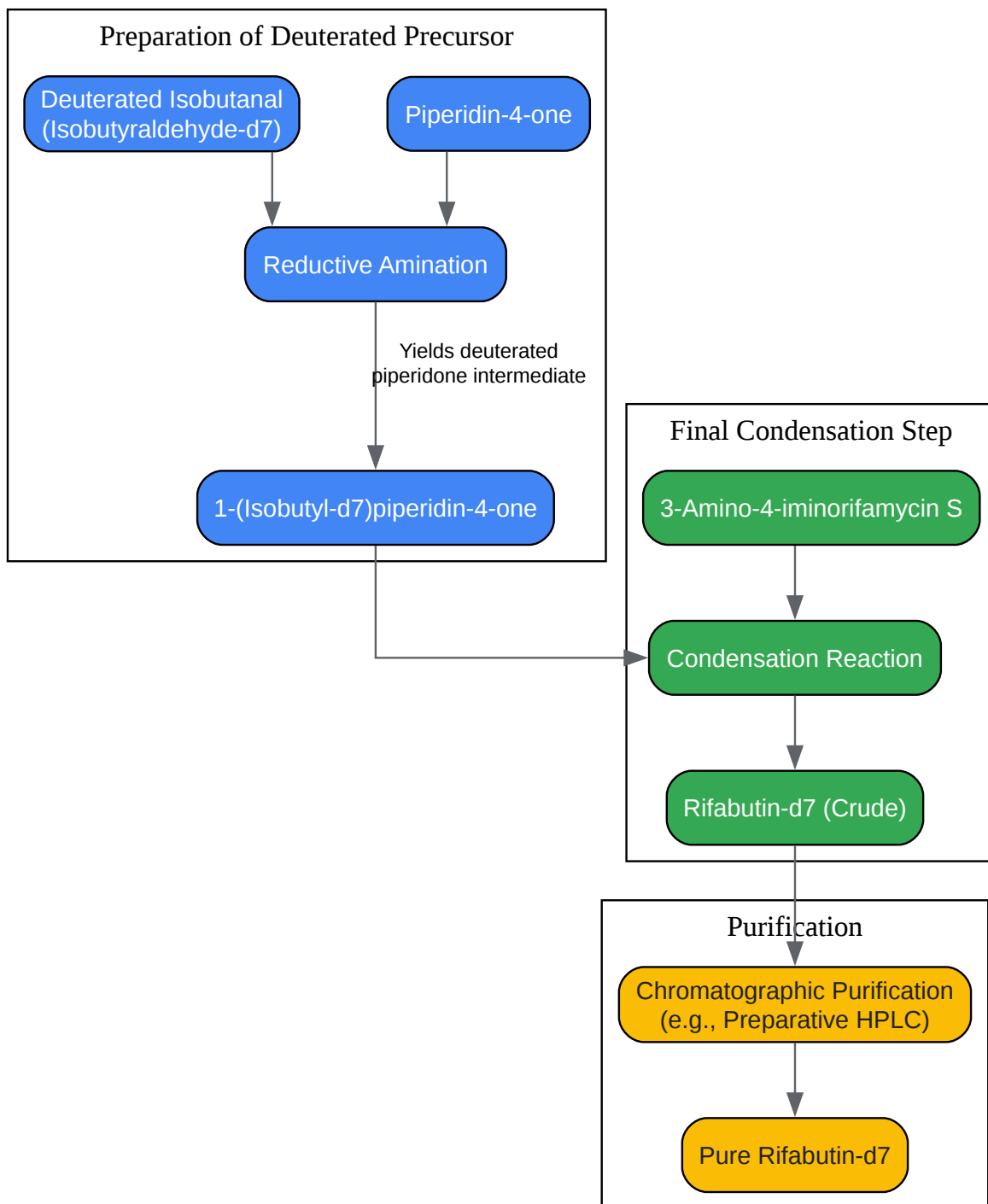
Table 1: Physicochemical Properties of **Rifabutin-d7**

Property	Value	Source(s)
Chemical Name	[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxatetrahydropyrido[2,3-b]pyrazol-5(3H)-one-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritiacont-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate-d7	[5]
Synonyms	Ansamycin-d7, LM-427-d7	[1]
Molecular Formula	C ₄₆ H ₅₅ D ₇ N ₄ O ₁₁	[1][4]
Molecular Weight	854.05 g/mol	[1][2][5]
CAS Number	2747918-39-2	[1][6]
Unlabeled CAS	72559-06-9	[1][6]
Appearance	Brown to black or dark red solid	[1][7]
Purity	≥95% (HPLC), ≥99% deuterated forms (d ₁ -d ₇)	[4][6]
Solubility	Slightly soluble in Chloroform and Methanol	[4]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[1][2]

Synthesis of Rifabutin-d7

While specific, detailed synthetic protocols for **Rifabutin-d7** are not publicly disclosed by commercial vendors, the synthesis can be inferred from established methods for creating Rifabutin analogs. The key step involves the condensation of 3-amino-4-iminorifamycin S with a deuterated piperidone derivative. The deuterium labels are located on the isobutyl group attached to the piperidine ring.

The general workflow involves preparing a deuterated version of 1-(isobutyl)piperidin-4-one and then reacting it with 3-amino-4-iminorifamycin S to form the final product.

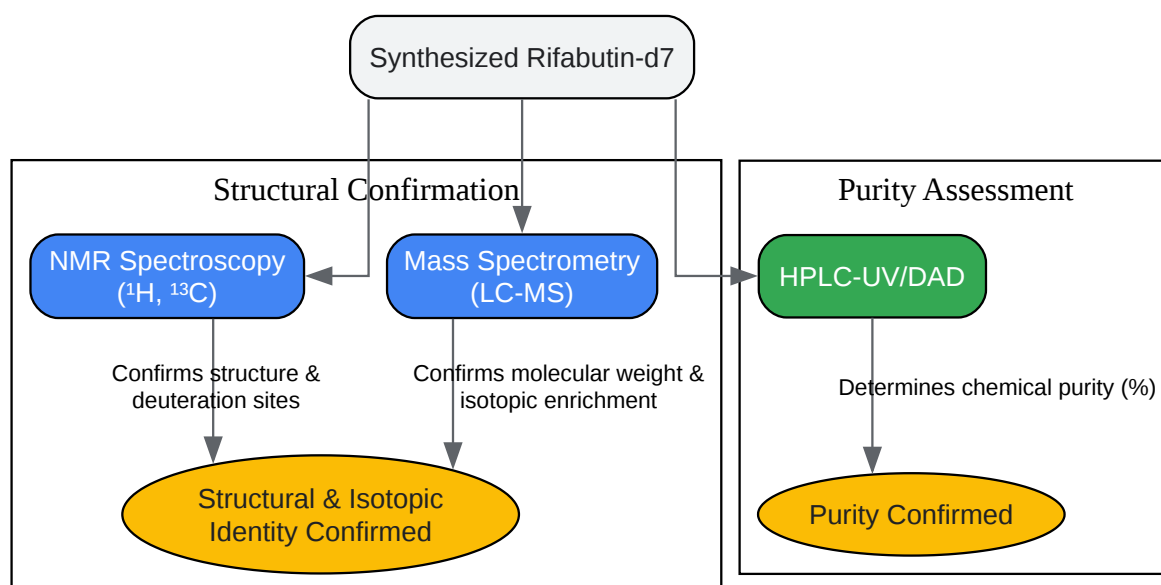


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Caption: Proposed synthetic workflow for **Rifabutin-d7**.

Characterization of Rifabutin-d7

A suite of analytical techniques is required to confirm the identity, purity, and isotopic enrichment of the synthesized **Rifabutin-d7**.



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Caption: General characterization workflow for **Rifabutin-d7**.

Table 2: Summary of Analytical Characterization Methods and Expected Results

Technique	Purpose	Expected Observation / Result
^1H NMR	Confirm structural integrity and location of deuterium labeling.	Absence of proton signals corresponding to the isobutyl group protons. Other signals should match the spectrum of unlabeled Rifabutin[8].
^{13}C NMR	Confirm the carbon skeleton of the molecule.	The spectrum should be consistent with the structure of Rifabutin. Carbons bonded to deuterium may show triplet splitting and upfield shifts.
Mass Spectrometry	Determine molecular weight and confirm isotopic incorporation.	A molecular ion peak corresponding to the mass of Rifabutin-d7 (e.g., m/z ~854.05 for $[\text{M}+\text{H}]^+$) should be observed[1][4].
HPLC	Assess chemical purity.	A single major peak indicating high purity (e.g., >95%)[6]. The retention time should be very similar to unlabeled Rifabutin.

Detailed Experimental Protocols

The following are representative protocols for the characterization of **Rifabutin-d7**, adapted from validated methods for Rifabutin analysis[9][10].

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is based on a validated HPLC-DAD method for Rifabutin[9].

- Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size)[9].

- Mobile Phase: Isocratic elution with a mixture of 0.5% Trifluoroacetic Acid in water and Acetonitrile (e.g., 30:70 v/v)[9].
- Flow Rate: 1.2 mL/min[9].
- Column Temperature: 28°C[9].
- Detection Wavelength: 275 nm or 310 nm[9].
- Sample Preparation:
 - Prepare a stock solution of **Rifabutin-d7** by dissolving 1 mg of the compound in 1 mL of methanol or acetonitrile.
 - Perform serial dilutions with the mobile phase to achieve a final concentration of approximately 20-50 µg/mL.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject 10-20 µL of the prepared sample.
 - Run the analysis for a sufficient time to allow for the elution of the main peak and any impurities.
 - Calculate the purity by dividing the peak area of **Rifabutin-d7** by the total peak area of all components, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is designed to confirm the molecular weight of **Rifabutin-d7**.

- Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).

- LC Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 3 mm)[10].
 - Mobile Phase: A gradient of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B) can be used.
 - Flow Rate: 0.5 - 1.0 mL/min[10].
 - Injection Volume: 2-5 μ L.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Mode: Full scan from m/z 200 to 1000 to detect the parent ion.
 - Capillary Voltage: ~3.5-4.5 kV.
 - Source Temperature: ~120-150°C.
- Sample Preparation:
 - Prepare a dilute solution of **Rifabutin-d7** (approx. 1 μ g/mL) in methanol or acetonitrile.
- Procedure:
 - Inject the sample into the LC-MS system.
 - Acquire data in full scan mode.
 - Extract the ion chromatogram for the expected m/z of the protonated molecule $[M+H]^+$ (~854.1).
 - Confirm that the mass spectrum shows a prominent peak at the expected m/z, confirming the molecular weight of **Rifabutin-d7**.

Conclusion

The synthesis of **Rifabutin-d7** involves specialized chemical procedures using deuterated starting materials. Its subsequent characterization is crucial to ensure its identity, purity, and suitability for its intended use, primarily as a high-fidelity internal standard in quantitative bioanalysis. The combination of NMR, mass spectrometry, and chromatography provides a robust analytical workflow to validate the quality of **Rifabutin-d7** for demanding research and drug development applications.

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